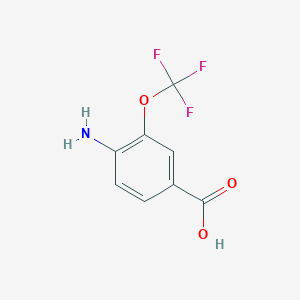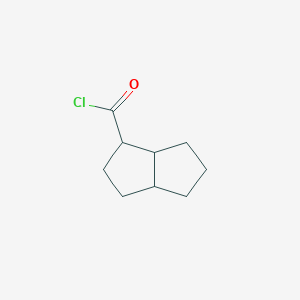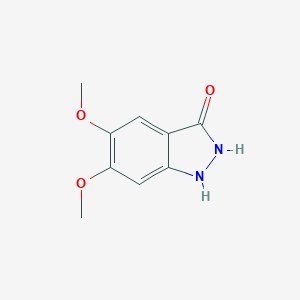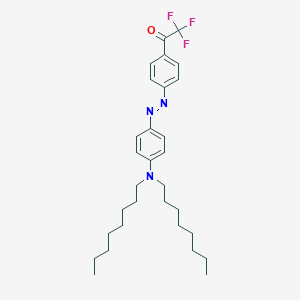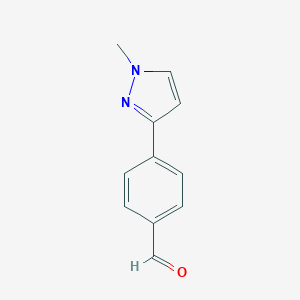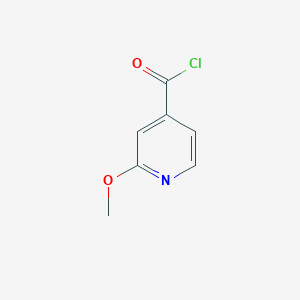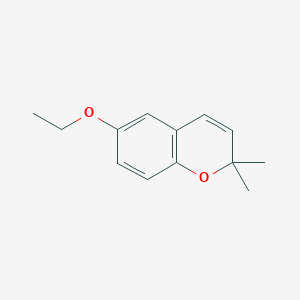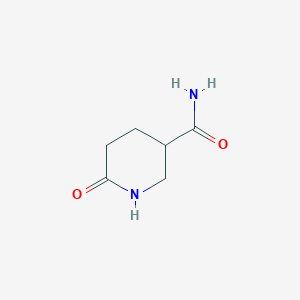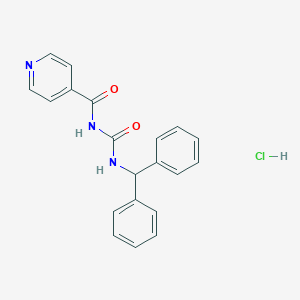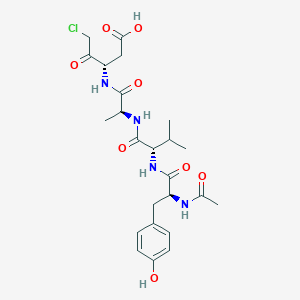
Ac-YVAD-CMK
Vue d'ensemble
Description
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is a tetrapeptide composed of L-tyrosine, L-valine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages. The amino terminus is substituted by an acetyl group, and the carboxy terminus is substituted by a chloromethyl group . This compound is known for its role as a caspase-1 inhibitor and has applications in various scientific research fields .
Mécanisme D'action
Ac-YVAD-CMK, also known as acetyl-Tyr-Val-Ala-Asp-chloromethylketone, is a potent and selective inhibitor of caspase-1 . This compound has been studied for its anti-inflammatory, anti-apoptotic, and neuroprotective effects .
Target of Action
The primary target of this compound is the inflammatory enzyme caspase-1 . Caspase-1, also known as IL-1 converting enzyme (ICE), is a cysteine protease that cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 .
Mode of Action
This compound is a tetrapeptide sequence based on the target sequence of caspase-1 in pro-IL-1β (YVHD) . It acts as an irreversible inhibitor of caspase-1, effectively blocking the enzyme’s activity . This inhibition prevents the conversion of pro-inflammatory cytokines IL-1β and IL-18 into their active forms .
Biochemical Pathways
The inhibition of caspase-1 by this compound affects the inflammatory response pathway . By preventing the activation of caspase-1, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a reduction in inflammation and cell death .
Result of Action
The inhibition of caspase-1 by this compound has been associated with anti-inflammatory, anti-apoptotic, and neuroprotective effects . For instance, it has been shown to restore cerebral blood flow, attenuate white matter rarefaction, and restore myelin expression in a mouse model of vascular cognitive impairment .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For example, in the context of cerebral hypoperfusion-induced white matter rarefaction, this compound was able to restore cerebral blood flow and attenuate the effects of the condition . .
Analyse Biochimique
Biochemical Properties
It effectively suppresses the expression of IL-1β and IL-18 . The inhibitory activity of Acetyl-Tyr-Val-Ala-Asp-chloromethylketone has been validated using in-house cellular assays .
Cellular Effects
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone has been shown to have anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects . It has been reported to block inflammasome activation . In a study on vascular cognitive impairment, Acetyl-Tyr-Val-Ala-Asp-chloromethylketone was found to restore cerebral blood flow, attenuate white matter rarefaction, and restore subcortical myelin expression .
Molecular Mechanism
The molecular mechanism of Acetyl-Tyr-Val-Ala-Asp-chloromethylketone involves its interaction with caspase-1. It is a selective irreversible inhibitor of caspase-1, with some activity also against caspase-4 . It prevents caspase-1 activation of the proinflammatory cytokine, Interleukin-1β .
Temporal Effects in Laboratory Settings
Upon resuspension, Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is stable for 6 months when properly stored at -20 °C . It has been used in various experimental models to study its effects over time .
Dosage Effects in Animal Models
In animal models, Acetyl-Tyr-Val-Ala-Asp-chloromethylketone has been shown to have beneficial effects. For example, in a mouse model of vascular cognitive impairment, it was found to restore cerebral blood flow and attenuate white matter rarefaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-CMK involves the sequential coupling of the amino acids L-tyrosine, L-valine, L-alanine, and L-aspartic acid. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is obtained by acetylation of the amino terminus and chloromethylation of the carboxy terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols under specific conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Alcohol derivatives of the peptide backbone.
Substitution: Amine or thiol derivatives of the chloromethyl group.
Applications De Recherche Scientifique
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Acts as a caspase-1 inhibitor, making it valuable in studies related to apoptosis and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-tyrosine: A functional parent of Ac-YVAD-CMK.
L-alanine: Another functional parent.
L-aspartic acid: Also a functional parent.
L-valine: Another functional parent.
Uniqueness
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its specific sequence of amino acids and the presence of both acetyl and chloromethyl groups. This unique structure allows it to effectively inhibit caspase-1 and provides it with distinct biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBHJRCKHLGFB-DGJUNBOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


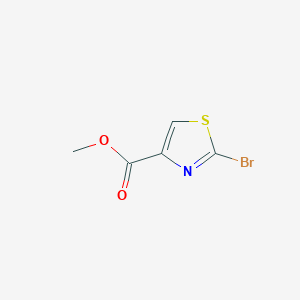
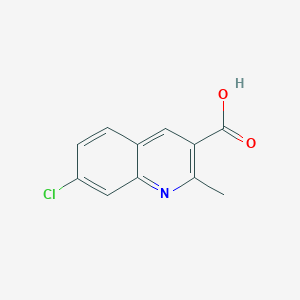

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
